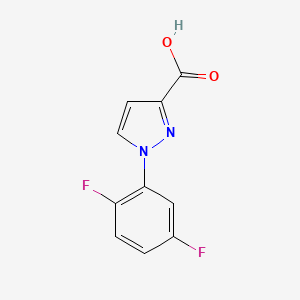![molecular formula C18H12ClF3N2O B2465519 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one CAS No. 1164455-16-6](/img/structure/B2465519.png)
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one” is a complex organic molecule that contains several functional groups and structural features, including a trifluoromethyl group, a pyridine ring, an indole ring, and a butenone group. Trifluoromethylpyridines are important ingredients for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The trifluoromethyl group is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the pyridine ring, and the indole ring. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of compounds .Scientific Research Applications
Synthesis and Crystal Structure
The compound is involved in the synthesis of various complex molecules, with one notable application being the preparation of adducts of copper(II) chloride with related compounds. These adducts have shown interesting crystal structures and have been suggested for use in anticancer drug research due to the presence of the amidrazone pharmacophore, known for its potential in cancer therapy (Bonacorso et al., 2003).
Antimicrobial Applications
Novel indol compounds containing derivatives of the compound have been synthesized and tested for their antimicrobial activity. These derivatives have shown promising results against various microbial agents, indicating the potential utility of these compounds in developing new antimicrobial drugs (Sreeramulu & Ashokgajapathiraju, 2014).
Regioselectivity in Synthesis
The compound's derivatives have been used to study the regioselectivity of synthetic reactions, particularly in the formation of pyrazoles. The choice of reaction media significantly affects the outcome, highlighting its importance in the synthesis of pharmaceuticals and fine chemicals (Martins et al., 2012).
Role in Drug Impurity Analysis
A specific derivative of the compound has been identified as a key impurity in the synthesis of the anti-HIV/AIDS drug efavirenz, a reverse transcriptase inhibitor. Understanding the synthesis and properties of such impurities is crucial for drug purity and efficacy (Gazvoda et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s trifluoromethyl group also plays a significant role in its biological activity .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . Trifluoromethyl groups in drug molecules can also affect their interaction with targets .
Biochemical Pathways
The broad range of biological activities associated with indole derivatives suggests that they may interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it is known to affect the lipophilicity and metabolic stability of drug molecules .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Future Directions
The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or agrochemicals, given the known utility of trifluoromethylpyridines in these areas . Further studies could also focus on developing more efficient methods for synthesizing this compound or similar compounds.
properties
IUPAC Name |
(Z)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11(25)6-7-12-10-24(16-5-3-2-4-14(12)16)17-15(19)8-13(9-23-17)18(20,21)22/h2-10H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOJRHUAMTZLK-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)
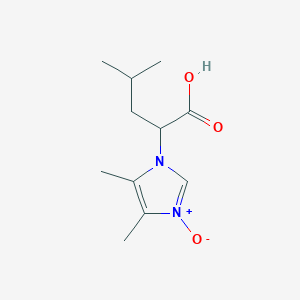


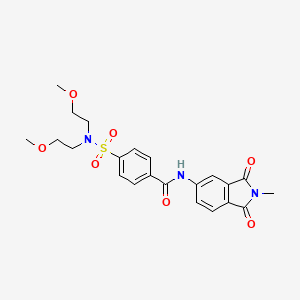
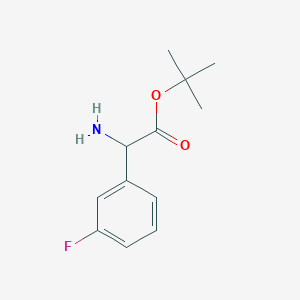
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)
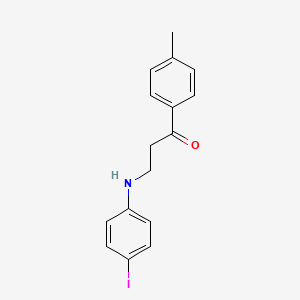
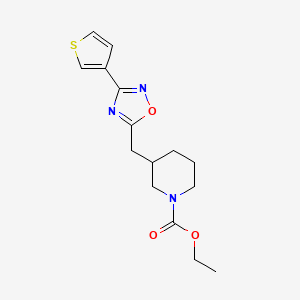
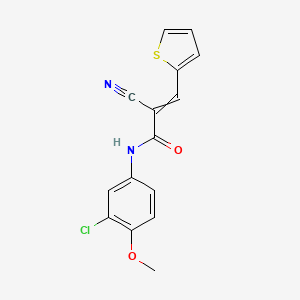
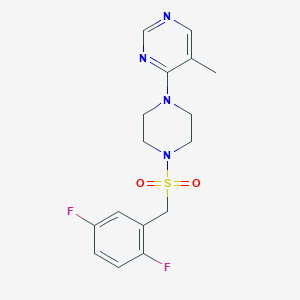
![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)
